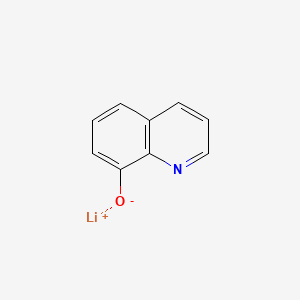

8-Hydroxyquinolinolato-lithium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25387-93-3 |

|---|---|

Molecular Formula |

C9H7LiNO |

Molecular Weight |

152.1 g/mol |

IUPAC Name |

lithium;quinolin-8-olate |

InChI |

InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

InChI Key |

SKEDXQSRJSUMRP-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |

Canonical SMILES |

[Li].C1=CC2=C(C(=C1)O)N=CC=C2 |

Other CAS No. |

25387-93-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques

Chemical Synthesis Pathways for 8-Hydroxyquinolinolato-lithium (B49599)

The creation of high-purity this compound is fundamental for its successful application in electronic devices. Various chemical synthesis routes have been developed to produce this material and its derivatives.

Conventional Solution-Based Reaction Procedures

The standard method for synthesizing this compound involves a solution-based reaction. A common procedure is the reaction of 8-hydroxyquinoline (B1678124) with a lithium-containing base in a suitable solvent. google.com One specific method involves adding 8-hydroxyquinoline to acetonitrile, followed by heating the mixture. google.com Subsequently, lithium hydride is added in batches to the solution at a constant temperature. google.com After the reaction is complete, the resulting solution is filtered to obtain a crude product of this compound. google.com This liquid-phase reaction is known to produce high-purity Liq with a high sublimation rate and good yield. google.com Another approach involves the reaction of a lithium alkyl, such as butyl lithium, or a lithium alkoxide with 8-hydroxyquinoline in a solvent like acetonitrile. google.com

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product |

| 8-Hydroxyquinoline | Lithium Hydride | Acetonitrile | Heating (40-50°C) | This compound |

| 8-Hydroxyquinoline | Butyl Lithium | Acetonitrile | Room Temperature | This compound |

| 8-Hydroxyquinoline | Lithium Alkoxide | Acetonitrile | Not specified | This compound |

Synthesis of Alkyl-Substituted this compound Derivatives

To modify the properties of this compound for specific applications, alkyl-substituted derivatives can be synthesized. researchgate.netspiedigitallibrary.org A notable example is 2-methyl-8-hydroxyquinolinolato lithium (LiMeq). researchgate.netspiedigitallibrary.org The synthesis of such derivatives generally follows similar principles to the unsubstituted compound, where a substituted 8-hydroxyquinoline is reacted with a lithium source. google.com The introduction of alkyl groups, such as a methyl group, can influence the electronic and physical properties of the resulting complex. researchgate.netspiedigitallibrary.org The synthesis of various laterally substituted liquid crystalline compounds has been explored, indicating a broader interest in how structural modifications affect material properties. tandfonline.comtandfonline.com

Thin Film Deposition Strategies for Organic Electronic Applications

The performance of organic electronic devices is highly dependent on the quality and morphology of the thin films used. For this compound, several deposition techniques are employed to create nano-scale layers.

Thermal Evaporation Processes for Nano-Layer Fabrication

Thermal evaporation is a widely used technique for depositing thin films of organic materials, including this compound. e-asct.org This process is conducted in a high-vacuum environment where the source material is heated until it sublimes. e-asct.orgacs.org The vaporized molecules then travel and condense on a cooler substrate, forming a thin film. e-asct.org This method is particularly suitable for creating the thin electron injection layers (EILs) required in Organic Light-Emitting Diodes (OLEDs). e-asct.orgresearchgate.net For instance, Liq layers have been deposited via thermal evaporation using a Knudsen cell at rates around 0.01 nm/s. e-asct.org The reproducibility and repeatability of vacuum thermal deposition make it a viable technique for large-scale device fabrication. researchgate.net

Organic Vapor Phase Deposition (OVPD) for Controlled Film Growth

Organic Vapor Phase Deposition (OVPD) is an advanced technique that offers precise control over the growth of thin films. mdpi.comresearchgate.net In this process, an inert carrier gas, such as nitrogen, transports the vapor of the organic material from a heated source to a cooled substrate where deposition occurs. mdpi.comwashington.edu OVPD provides significant advantages, including high material yield and uniform deposition over large areas, which is crucial for manufacturing. mdpi.com This method allows for the fabrication of very thin and smooth layers of Liq, which is reported to have an optimum thickness of less than 2 nm for use as an electron transport layer (ETL). mdpi.com The separation of the evaporation source from the deposition chamber allows for precise control over the process. princeton.edu

Parameters for Precise Control of Film Thickness and Morphology during Deposition

Achieving the desired film thickness and morphology is critical for device performance and requires careful control of deposition parameters. mdpi.comresearchgate.net

In Organic Vapor Phase Deposition (OVPD) , key factors include:

Carrier Gas Flow Rate : The rate at which the inert gas transports the organic vapor directly influences the deposition rate. mdpi.com

Process Temperature : Maintaining a stable temperature for the source material and the reactor walls is essential for consistent sublimation and transport. mdpi.com

Process Pressure : The pressure within the deposition chamber affects the gas flow dynamics and, consequently, the uniformity of the deposited film. mdpi.comgoogle.com

Substrate Temperature : The temperature of the substrate influences the condensation and adhesion of the organic molecules, which in turn affects the film's morphology. google.com

For Thermal Evaporation , critical parameters include:

Deposition Rate : Monitored by tools like a quartz crystal microbalance, the rate of material deposition needs to be carefully controlled to achieve the desired thickness. e-asct.org Slower deposition rates can lead to more ordered film growth.

Substrate Temperature : As with OVPD, the substrate temperature can impact the structural characteristics of the film.

Vacuum Level : A high vacuum is necessary to ensure the purity of the deposited film by minimizing the incorporation of residual gases. e-asct.org

The following table summarizes the key deposition parameters and their influence on film properties.

| Deposition Technique | Parameter | Influence on Film Properties |

| OVPD | Carrier Gas Flow Rate | Controls deposition rate and thickness. mdpi.com |

| Process Temperature | Affects sublimation rate and material transport. mdpi.com | |

| Process Pressure | Impacts film uniformity and growth dynamics. mdpi.comgoogle.com | |

| Substrate Temperature | Influences film morphology and molecular arrangement. google.com | |

| Thermal Evaporation | Deposition Rate | Determines film thickness and can affect structural order. e-asct.org |

| Substrate Temperature | Affects film morphology and adhesion. e-asct.org | |

| Vacuum Level | Ensures film purity by reducing contaminants. e-asct.org |

Purification Techniques for Device-Grade Materials

The performance, efficiency, and operational stability of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), are critically dependent on the purity of the constituent organic materials. For this compound (Liq), achieving device-grade purity necessitates the removal of synthetic byproducts, residual solvents, and other contaminants that can act as charge traps or quenching centers, thereby degrading device performance. Several purification techniques are employed to refine crude Liq into a material suitable for high-performance applications. The most prominent and effective of these methods are sublimation and recrystallization.

Sublimation

Sublimation is a cornerstone technique for the purification of organic materials intended for use in organic electronics. noctiluca.eu This process involves the direct phase transition of a substance from solid to gas, followed by condensation back into a solid state, effectively separating it from non-volatile impurities. noctiluca.eu For this compound, sublimation is particularly effective and is considered a standard method for achieving the ultra-high purity required for device fabrication. noctiluca.euossila.com

The process is typically carried out under high vacuum, which allows the material to sublime at a lower temperature, minimizing the risk of thermal decomposition. The sublimed, high-purity Liq is collected on a cooled surface, while heavier, less volatile impurities are left behind. It has been noted that Liq can be resublimed without leaving a residue, which is an advantage over other organometallic complexes like aluminum quinolate. google.com The use of sublimed-grade Liq in OLEDs leads to enhanced electronic properties, higher stability, improved efficiency, and significantly longer operational lifetimes. noctiluca.eu Commercially available Liq for OLED applications often specifies its purity level based on whether it has undergone this process. ossila.com

Table 1: Properties of Sublimed vs. Unsublimed this compound

| Property | Unsublimed | Sublimed | Reference |

|---|---|---|---|

| Purity | >98% | >99% | ossila.com |

| Melting Point | Not specified | 366-368 °C | ossila.com |

| Thermal Stability (TGA) | Not specified | Td ≥ 430 °C (5% weight loss) | ossila.com |

| Device Performance | Standard | Higher efficiency, longer lifespan | noctiluca.eu |

| Residue on Resublimation | - | None | google.com |

Recrystallization

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude material is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor.

Research has demonstrated the effectiveness of recrystallization for enhancing the quality of Liq. In one study, Liq phosphor synthesized via an acid-base co-precipitation technique was further purified by recrystallization using anhydrous ethanol. This process yielded significant improvements in the material's physical and optical properties. The morphology of the Liq powder was transformed from floppy, agglomerated spherical grains into well-defined, micron-sized needle-shaped rods. researchgate.net This morphological change is indicative of higher crystallinity and phase purity, which was confirmed by X-ray diffraction analysis. researchgate.net Furthermore, the recrystallized Liq exhibited a more intense blue photoluminescence, highlighting the removal of quenching impurities. researchgate.net

Table 2: Effects of Recrystallization on this compound Properties

| Property | Before Recrystallization (Water Solution) | After Recrystallization (Anhydrous Ethanol) | Reference |

|---|---|---|---|

| Morphology | Floppy agglomerated spherical grains | Micron-sized needle-shaped rods | researchgate.net |

| Phase Purity | Lower | Improved | researchgate.net |

| Photoluminescence (PL) | Blue emission | More intense blue emission | researchgate.net |

Chromatography

Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. wikipedia.org The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. wikipedia.orgbritannica.com While sublimation is the most cited method for Liq, column chromatography is a versatile and widely used purification method in organic synthesis and can be applied to materials for OLEDs. contractlaboratory.comkoreascience.kr

In column chromatography, the crude material is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel. researchgate.netmdpi.com A solvent or mixture of solvents (the mobile phase) is then passed through the column. contractlaboratory.com Components separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the desired compound in a purified form. wikipedia.org This technique is particularly useful for separating compounds with similar volatilities that are not easily resolved by sublimation. Although less commonly detailed specifically for Liq compared to sublimation, it remains a fundamental purification option in synthetic chemistry for achieving high-purity organic electronic materials. koreascience.krresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Structure Probing

The electronic structure at the interface between electrodes and the organic layers significantly influences the performance of organic light-emitting diodes (OLEDs). Techniques such as Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in elucidating these interfacial phenomena.

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to determine the work function of materials. The deposition of a thin layer of 8-Hydroxyquinolinolato-lithium (B49599) has been shown to significantly reduce the work function of various conducting materials, which is a crucial factor for enhancing electron injection in inverted OLEDs.

In a study investigating the effect of a 3.5 nm-thick Liq layer on different transparent conducting materials, in situ UPS measurements revealed a considerable reduction in their work functions. This reduction is attributed to the formation of an interface dipole with its negative pole oriented towards the electrode. The work function of single-walled carbon nanotubes (SWCNTs) was reduced by 1.00 eV, poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) by 1.08 eV, and indium tin oxide (ITO) by 0.50 eV. Despite this beneficial work function reduction, high electron injection barriers from the electrodes to the Liq layer itself (ranging from 2.43 to 2.53 eV) were observed. This suggests that for efficient electron injection via a tunneling mechanism, an ultrathin Liq layer is necessary.

Another study highlighted the difference in interface dipole formation on clean and contaminated metal surfaces. On a clean gold (Au) surface, Liq induced a significant interface dipole, leading to a substantial decrease in the work function. Conversely, on a contaminated silver (Ag) surface, the formation of an interface dipole was negligible, resulting in minimal change to the work function. This is attributed to the contaminant layer decoupling the electron wave functions of Liq and Ag.

| Substrate Material | Liq Layer Thickness (nm) | Work Function Reduction (eV) |

|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | 3.5 | 1.00 |

| Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) | 3.5 | 1.08 |

| Indium Tin Oxide (ITO) | 3.5 | 0.50 |

For instance, in studies of lithium-containing compounds used in battery interfaces, the Li 1s peak is a key indicator of the lithium chemical environment. The binding energy of the Li 1s core level can shift depending on the anionic species it is bonded to. For example, the Li 1s binding energy has been reported at approximately 55.4 eV for lithium carbonate (Li2CO3) and 56.1 eV for lithium fluoride (B91410) (LiF). These values, however, are influenced by charging effects during XPS measurements, which can be corrected for by referencing to a standard, such as the adventitious C 1s peak at 284.8 eV.

In the context of Liq, XPS would be instrumental in confirming the integrity of the compound upon deposition and in studying any chemical interactions at the interface with other layers in a device. For example, any reaction between the lithium in Liq and a metal electrode could be observed through shifts in the Li 1s and the metal's core-level spectra. The low sensitivity of the Li 1s peak necessitates a high number of scans for accurate detection, especially at low concentrations.

Optical Property Investigations of Thin Films

The optical properties of this compound thin films are central to their function in optoelectronic devices. A combination of spectroscopic techniques is employed to characterize these properties thoroughly.

Spectroscopic Ellipsometry (SE) is a non-invasive and highly sensitive optical technique that measures the change in polarization of light upon reflection from a sample's surface. This allows for the determination of the dielectric function and optical constants (refractive index and extinction coefficient) of thin films.

A detailed study on Liq thin films deposited by Organic Vapor Phase Deposition (OVPD) utilized SE in the near-infrared to far-ultraviolet spectral region (0.6–6.5 eV). The measured pseudodielectric function, <ε(ω)>, was analyzed using a Tauc-Lorentz (TL) oscillator model to extract the bulk dielectric function of Liq. This analysis identified three distinct absorption bands in the UV-far UV region. The parameters for the electronic transitions calculated from the TL model are in good agreement with Density Functional Theory (DFT) calculations.

The analysis revealed a weak absorption peak at 3.27 eV, attributed to the n–π* transition of the 8-Quinolinol ligand, which is partially forbidden in nature. Two stronger optical absorptions at 4.65 eV and 4.79 eV were assigned to the π–π* transitions of the ligand. A fourth electronic transition was identified at 6.13 eV.

| Tauc-Lorentz Oscillator | Energy (E₀) (eV) | Amplitude (A) (eV) | Broadening (C) (eV) | Transition Energy (Eₜ) (eV) |

|---|---|---|---|---|

| TL₁ | 2.78 | 8.07 | 0.49 | 3.27 |

| TL₂ | 4.37 | 72.81 | 0.23 | 4.64 |

| TL₃ | 3.31 | 9.85 | 0.54 | 4.79 |

| TL₄ | 4.79 | 36.67 | 1.04 | 6.13 |

Photoluminescence (PL) spectroscopy is a non-destructive method to probe the electronic structure of materials. It involves the excitation of a material with photons, leading to the emission of light as the material returns to a lower energy state.

The PL emission of this compound thin films, when excited with an energy of 3.32 eV, exhibits a single asymmetric peak in the visible spectral region, with the center of the peak at 2.53 eV nih.gov. This emission is characteristic of the material and is crucial for its application in light-emitting devices. While the emission characteristics are well-documented, specific values for the photoluminescence quantum yield (PLQY) of solid-state Liq films are not extensively reported in the reviewed literature. The PLQY is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. For comparison, related lithium quinolate complexes have been studied, but their quantum yields may not be directly transferable to Liq.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound thin films shows distinct absorption bands in the UV-far UV region. These correspond to the electronic transitions determined by spectroscopic ellipsometry. A weak absorption peak at 3.27 eV is identified as an n–π* transition of the 8-Quinolinol ligand nih.gov. The stronger absorption bands at 4.65 eV and 4.79 eV are attributed to π–π* transitions within the same ligand nih.gov. The optical band gap (Eg) of the material can be estimated from the onset of absorption in the UV-Vis spectrum. The agreement between the absorption coefficient calculated from SE and the measured transmittance spectrum confirms the accuracy of the optical model used.

| Transition Energy (eV) | Assignment | Nature |

|---|---|---|

| 3.27 | n–π | Weak, partially forbidden |

| 4.65 | π–π | Strong |

| 4.79 | π–π* | Strong |

| 6.13 | Electronic Transition | - |

Surface and Morphological Characterization at the Nanoscale

Understanding the surface topography and structural arrangement of this compound, particularly in the vacuum-deposited thin films used in electronic devices, is critical for optimizing device performance. Nanoscale characterization techniques are employed to probe these features.

Atomic Force Microscopy (AFM) is a powerful technique for visualizing and quantifying the surface morphology of this compound thin films at the nanoscale. Studies on Liq nano-layers deposited by methods such as Organic Vapor Phase Deposition (OVPD) reveal crucial details about the film's growth and surface texture. mdpi.comresearchgate.net

In the initial stages of growth, corresponding to very low equivalent layer thicknesses (e.g., ~1.3 nm), AFM imaging shows that Liq does not form a continuous, flat layer. Instead, it aggregates to form distinct islands on the substrate. mdpi.comresearchgate.net These islands can be approximately 200 nm wide and 5–7 nm in height. As the film thickness increases, these islands grow and coalesce. A percolation threshold is observed in the 5–10 nm thickness range, beyond which the film becomes more continuous and planar. mdpi.com

AFM analysis provides quantitative data on surface roughness, a key parameter influencing the performance of organic electronic devices. Parameters such as Peak-to-Peak (P2P) and Root Mean Square (RMS) roughness are extracted from AFM topographs to characterize the surface's vertical variations.

Interactive Table: Surface Roughness of Liq Thin Films at Different Thicknesses Below is a data table summarizing the surface roughness parameters of Liq thin films as a function of film thickness, based on AFM analysis.

| Film Thickness (nm) | RMS Roughness (nm) | P2P Roughness (nm) |

| 2 | 1.5 | 11.8 |

| 5 | 1.8 | 13.5 |

| 10 | 1.2 | 9.0 |

| 30 | 1.0 | 7.5 |

| 50 | 0.8 | 6.0 |

Data derived from studies on Liq nano-layers deposited via OVPD. The decreasing roughness with increasing thickness indicates the formation of a smoother, more uniform film.

Vacuum-deposited thin films of organic materials like this compound are often amorphous or "glassy," meaning they lack the long-range periodic atomic order characteristic of crystalline materials. X-ray scattering techniques, particularly Grazing Incidence X-ray Diffraction (GIXRD), are indispensable for analyzing the structure of these amorphous thin films. nih.govosti.govspringernature.com

GIXRD is a surface-sensitive technique where the incident X-ray beam strikes the film at a very shallow angle, maximizing the interaction with the film while minimizing signal from the underlying substrate. osti.govspringernature.com For an amorphous material, GIXRD does not produce sharp Bragg peaks as it would for a crystalline sample. Instead, it generates broad scattering halos. The analysis of the position and width of these halos can provide quantitative information about the short-range and intermediate-range order within the glassy Liq film, such as average distances between neighboring molecules. nih.govsumitomoelectric.com

While the GIXRD technique is ideally suited for this analysis, specific experimental diffraction patterns and derived structural parameters for amorphous this compound films are not extensively detailed in the surveyed literature. However, the application of this technique is fundamental to understanding the molecular packing in the solid-state, which directly impacts charge transport and other electronic properties in devices.

Molecular and Crystal Structure Confirmation

Confirming the molecular identity, elemental composition, and precise atomic arrangement of this compound requires a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound by probing the chemical environment of NMR-active nuclei. The most common techniques are ¹H (proton) and ¹³C NMR.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For the 8-hydroxyquinolinate ligand, distinct signals are expected for each of the six aromatic protons. The formation of the lithium salt causes changes in the electron density of the quinoline ring, leading to shifts in the proton resonances compared to the parent 8-Hydroxyquinoline (B1678124) molecule. chemicalbook.com These shifts confirm the deprotonation of the hydroxyl group and coordination with the lithium ion.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Liq, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring system. The chemical shifts provide insight into the electronic structure and confirm the carbon skeleton. oregonstate.eduresearchgate.net

⁷Li NMR: As lithium possesses an NMR-active isotope (⁷Li), lithium NMR can also be employed. While less common for routine characterization, ⁷Li NMR can provide information about the coordination environment of the lithium ion, its aggregation state in solution, and ion dynamics in the solid state. huji.ac.il

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound The following table lists the experimental chemical shifts for the parent 8-Hydroxyquinoline and the anticipated shifts for the this compound complex. The numbering of the protons corresponds to their position on the quinoline ring.

| Proton Position | 8-Hydroxyquinoline (ppm) | Expected Shift in Liq Complex |

| H2 | 8.78 | Shifted |

| H3 | 7.43 | Shifted |

| H4 | 8.15 | Shifted |

| H5 | 7.33 | Shifted |

| H6 | 7.45 | Shifted |

| H7 | 7.19 | Shifted |

Note: The exact chemical shifts for the Liq complex can vary with solvent and concentration. The general expectation is a change in the resonance positions of the ring protons upon chelation with lithium.

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS can determine the m/z value with very high precision (typically to four or more decimal places). thermofisher.comrsc.org

This precision allows for the determination of the exact mass of the molecular ion. The experimentally measured exact mass can then be compared to the theoretically calculated exact mass for a specific molecular formula. Agreement between these values provides unambiguous confirmation of the compound's elemental composition. khanacademy.org For this compound, HRMS would be used to verify the presence of the molecular ion corresponding to its formula, C₉H₆LiNO.

Interactive Table: Molecular Composition Data from HRMS

| Parameter | Value |

| Molecular Formula | C₉H₆LiNO |

| Calculated Monoisotopic Mass | 151.06094225 Da nih.gov |

| Expected Experimental Mass (HRMS) | ~151.0610 Da |

| Nominal Mass | 151 g/mol ossila.com |

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. materialsproject.org This technique provides exact atomic coordinates, from which it is possible to calculate definitive bond lengths, bond angles, and details of the crystal packing.

Interactive Table: Selected Bond Lengths and Angles from a Related Liq Derivative The following data is from the crystal structure of lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate and represents the expected geometry around the lithium center in this compound.

| Bond/Angle | Description | Value |

| Li-O | Bond length between Lithium and Oxygen | ~1.9 - 2.0 Å |

| Li-N | Bond length between Lithium and Nitrogen | ~2.0 - 2.1 Å |

| O-Li-N | Bond angle in the chelate ring | ~85° - 90° |

| C-O | Bond length of the phenolate C-O bond | ~1.30 Å |

| C-N (pyridyl) | Bond lengths within the pyridine ring | ~1.32 - 1.36 Å |

Data are derived from the crystallographic study of lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate and serve as a close approximation for the local coordination environment in this compound. researchgate.net

Computational and Theoretical Investigations of Electronic and Interfacial Phenomena

Density Functional Theory (DFT) Studies of Electronic Energy Levels

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to calculate key parameters that govern the functionality of materials like Liq in optoelectronic applications.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule. The energy of the HOMO level is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between these two levels, the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity and kinetic stability.

While DFT calculations are a standard tool for determining these values, specific HOMO and LUMO energy levels for 8-Hydroxyquinolinolato-lithium (B49599) are not consistently reported across the literature. However, computational studies on related 8-quinolinolato-alkali materials have been performed to understand their properties as electron transporting materials. mdpi.com Furthermore, DFT has been used to calculate the electronic transitions in Liq thin films. For instance, a weak absorption peak observed at 3.27 eV is attributed to the n–π* transition of the 8-Quinolinol ligand, while stronger absorptions at higher energies (4.65 eV and 4.79 eV) are assigned to π–π* transitions of the ligand. mdpi.com

Comparative DFT studies on derivatives show that modifications to the quinolate ligand, such as the introduction of sulfur or selenium atoms, can stabilize the LUMO energy level compared to the original Liq molecule. This suggests that the electronic properties of Liq can be finely tuned through chemical modification.

A primary function of Liq in organic electronics is to reduce the work function of the cathode, thereby lowering the electron injection barrier. Theoretical simulations and experimental measurements confirm that depositing a thin layer of Liq onto various conducting surfaces leads to a significant reduction in their work function. This effect is attributed to the formation of an interfacial dipole.

For example, depositing a 3.5 nm-thick layer of Liq has been shown to reduce the work function of single-walled carbon nanotubes (SWCNTs) by 1.00 eV, poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) by 1.08 eV, and indium tin oxide (ITO) by 0.50 eV. nih.gov On a clean gold (Au) surface, the work function was observed to decrease significantly from 5.07 eV to 3.83 eV upon Liq deposition. This substantial reduction facilitates more efficient electron injection from the cathode into the adjacent organic layer in a device.

| Substrate Material | Liq Layer Thickness (nm) | Work Function Reduction (eV) | Initial Work Function (eV) | Final Work Function (eV) |

|---|---|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | 3.5 | 1.00 | N/A | N/A |

| PEDOT:PSS | 3.5 | 1.08 | N/A | N/A |

| Indium Tin Oxide (ITO) | 3.5 | 0.50 | N/A | N/A |

| Gold (Au) | >1.6 | 1.24 | 5.07 | 3.83 |

Modeling of Interface Dipole Formation Mechanisms

The mechanism behind the work function reduction is the formation of a strong dipole at the interface between the electrode and the Liq layer. nih.gov Modeling and experimental evidence from ultraviolet photoelectron spectroscopy (UPS) indicate that this dipole orients with its negative pole pointing toward the electrode. This orientation effectively pushes the vacuum level upwards, which manifests as a decrease in the electrode's work function.

On a clean Au surface, the magnitude of this interface dipole has been calculated to be 1.24 eV. The formation of this dipole is highly dependent on the condition of the substrate surface. Studies have shown that on a contaminated silver (Ag) surface, a negligible interface dipole is formed upon Liq deposition. This is explained by the contaminant layer causing a decoupling between the electron wave functions of the Liq molecules and the metal surface, thus preventing the strong interaction required for dipole formation. This highlights the critical importance of maintaining clean interfaces to effectively tailor the work function using Liq layers.

Charge Transport Mechanism Simulation in Amorphous and Thin Films

Understanding the charge transport mechanism in amorphous thin films of Liq is essential for optimizing its performance as an electron transport layer (ETL). While direct computational studies on Liq are limited, insights can be gained from theoretical investigations of the closely related and widely used material, tris(8-hydroxyquinolinato)aluminum (Alq3). These materials share the same active ligand and are often used in similar device architectures. The primary mode of charge transport in such disordered organic systems is "hopping," where charge carriers (electrons or holes) jump between adjacent molecules.

Monte Carlo simulation is a computational technique used to model the stochastic process of charge hopping in disordered materials. In this method, a large number of charge carriers are tracked as they move through a simulated molecular landscape under the influence of an electric field. The hopping rates between molecular sites are calculated based on the distance between molecules and the difference in their site energies (energetic disorder).

Simulations performed on the analogous compound Alq3 have successfully predicted electron mobilities in both crystalline (~1 cm²/V·s) and disordered phases (~10⁻⁴ cm²/V·s) without fitting parameters. These models suggest that electron mobilities are typically two orders of magnitude greater than hole mobilities, which is consistent with experimental observations and explains why these materials function as electron transporters. The difference is attributed to the spatial extent of the frontier orbitals, with the LUMO (involved in electron transport) having more significant intermolecular overlap than the HOMO (involved in hole transport).

Theoretical formalisms provide a framework for understanding and calculating the charge hopping rates used in simulations.

Marcus Theory was initially developed to describe electron transfer reactions between molecules in a solution and has been adapted for solid-state organic materials. The theory relates the charge transfer rate to three key parameters: the electronic coupling between the molecules, the reorganization energy (the energy required to distort the molecule and its surroundings upon charge transfer), and the Gibbs free energy change of the reaction. Quantum chemistry calculations on Alq3 within the Marcus framework have shown that electronic coupling for electrons (LUMO-LUMO overlap) is an order of magnitude larger than for holes (HOMO-HOMO overlap), which accounts for the significantly higher electron mobility. cityu.edu.hk

The Bässler model , or Gaussian Disorder Model (GDM), is another prominent formalism used to describe charge transport in disordered organic semiconductors. It posits that the charge carriers hop between localized states whose energies are distributed according to a Gaussian function, reflecting the energetic disorder in the amorphous material. The mobility in this model is highly dependent on temperature, electric field, and the width of the Gaussian density of states (a measure of the energetic disorder). This model has been widely used to explain the characteristic Poole-Frenkel-type field dependence of mobility observed in many amorphous organic films. researchgate.net

Prediction of Optical and Luminescent Properties

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the optical and luminescent characteristics of this compound (Liq). Theoretical models and calculations provide a fundamental understanding of the electronic transitions that govern its absorption and emission spectra.

Research has successfully correlated experimental findings with theoretical calculations of electronic transitions. A notable study identified distinct absorption bands in the UV-fUV spectral region. mdpi.com DFT calculations have attributed a weak absorption peak observed at approximately 3.27 eV to an n–π* electronic transition. mdpi.com This transition, originating from the 8-Quinolinol ligand, is considered to have a partially forbidden nature. mdpi.com

In addition to the weaker absorption, strong optical absorptions have been computationally predicted and are located at higher energies. Specifically, transitions at 4.65 eV and 4.79 eV are attributed to π–π* transitions within the ligand. mdpi.com These theoretical predictions are in good agreement with experimental data derived from spectroscopic ellipsometry. mdpi.com

The table below summarizes the key electronic transitions in this compound as predicted by computational models.

| Transition Type | Energy (eV) | Description |

| n–π | 3.27 | Weak, partially forbidden transition in the 8-Quinolinol ligand. |

| π–π | 4.65 | Strong transition within the 8-Quinolinol ligand. |

| π–π* | 4.79 | Strong transition within the 8-Quinolinol ligand. |

It is important to note that for some electronic transitions observed experimentally, such as one at 6.13 eV, there is currently no corresponding theoretical study in the literature to fully explain its origin. mdpi.com

Simulation of Intramolecular Electronic Processes (e.g., Spin-Flip Dynamics)

Currently, there is a lack of specific computational studies in the provided search results that focus on the simulation of intramolecular electronic processes, such as spin-flip dynamics, for this compound. While the broader field of organic electronics and OLEDs extensively investigates these phenomena to understand processes like intersystem crossing and thermally activated delayed fluorescence, detailed theoretical investigations and simulations specifically targeting the spin-flip dynamics within the this compound molecule were not found in the available resources.

Mechanistic Understanding of Charge Injection and Transport

Electron Injection Barrier Reduction Mechanisms at Electrode-Organic Interfaces

A primary function of 8-Hydroxyquinolinolato-lithium (B49599) in organic electronics is to lower the energy barrier for electron injection from the cathode into the adjacent organic layer. This reduction is principally achieved through the modification of the electrode's work function. The deposition of a thin layer of Liq onto a metallic or conductive substrate leads to a significant decrease in its work function, which in turn minimizes the energy mismatch between the electrode's Fermi level and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-transporting organic material.

This phenomenon is attributed to the formation of a strong interfacial dipole. Research has demonstrated that Liq can effectively reduce the work function of various conducting materials. For instance, the deposition of a 3.5 nm-thick Liq layer has been shown to reduce the work function of single-walled carbon nanotubes (SWCNTs), poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), and indium tin oxide (ITO) by 1.00 eV, 1.08 eV, and 0.50 eV, respectively. nih.gov This substantial reduction in the work function facilitates more efficient electron injection into the organic semiconductor. While effective, the electron injection barrier from the electrodes into the Liq layer itself can be high, necessitating the use of an ultrathin Liq layer to enable efficient electron injection via a tunneling mechanism. nih.gov

Work Function Reduction by a 3.5 nm Liq Layer

| Substrate Material | Work Function Reduction (eV) |

|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | 1.00 |

| PEDOT:PSS | 1.08 |

| Indium Tin Oxide (ITO) | 0.50 |

Interfacial Charge Transfer Dynamics and Energy Level Alignment

The underlying mechanism for the work function reduction and favorable energy level alignment at the Liq-electrode interface is a charge transfer process. Upon deposition of Liq onto a metal surface, electron transfer occurs from the this compound to the metal. google.com This charge redistribution creates an electrical dipole layer at the interface, with the negative pole oriented towards the electrode. nih.gov

This interfacial dipole effectively lowers the vacuum level, thereby reducing the work function of the electrode. The magnitude of this effect is significant, as evidenced by studies on clean gold (Au) surfaces where the deposition of Liq resulted in a work function reduction from 5.07 eV to 3.83 eV. google.com This substantial shift in the vacuum level directly impacts the energy level alignment at the interface, lowering the electron injection barrier. The deposition sequence of Liq and the electrode material can influence the nature of the interfacial chemical reactions. For instance, when aluminum (Al) is deposited on a Liq layer, a strong chemical reaction occurs, which is not observed with the reversed deposition sequence.

Influence of Interface Dipole Formation on Electron Injection Efficiency

The formation of an interface dipole is a critical factor governing the efficiency of electron injection from the cathode into the organic layer. The strength of this dipole directly correlates with the reduction in the work function and, consequently, the lowering of the electron injection barrier. A larger interface dipole moment results in a more significant decrease in the work function, leading to enhanced electron injection.

The magnitude of the interface dipole is highly dependent on the condition of the electrode surface. On a clean Au surface, a substantial interface dipole of 1.24 eV has been observed with the deposition of a Liq layer. google.com This large dipole is a direct result of efficient electron transfer from the Liq to the Au. In contrast, on a contaminated silver (Ag) surface, the formation of an interface dipole is negligible, measuring only 0.02 eV. google.com This stark difference underscores the critical role of a clean interface in achieving efficient work function modification and, by extension, high electron injection efficiency. The presence of contaminants can decouple the electronic wave functions of the Liq and the metal, hindering the necessary charge transfer for dipole formation. google.com

Interface Dipole Formation with Liq on Different Surfaces

| Surface | Interface Dipole (eV) |

|---|---|

| Clean Au | 1.24 |

| Contaminated Ag | 0.02 |

Charge Carrier Mobility Enhancement through Molecular Doping Strategies

Studies on tris(8-hydroxyquinolinato)aluminum (Alq3), a common electron transport material, have shown that doping with Liq can substantially increase its electron mobility. For instance, the electron mobility of pure Alq3 was measured to be 1 × 10⁻⁶ cm²/V·s, which increased to 3 × 10⁻⁵ cm²/V·s upon doping with 33 wt.% Liq. ossila.com This enhancement in mobility is attributed to a reduction in the energetic disorder of the Alq3 host material. ossila.come-asct.org The introduction of the more ordered Liq molecules into the Alq3 matrix leads to a more uniform energetic landscape for charge transport. e-asct.org The variance of the energy distribution, a measure of energetic disorder, was found to decrease from 95 meV for pure Alq3 to 80 meV for Alq3 doped with 33 wt.% Liq. ossila.com However, at higher doping concentrations (e.g., 50 wt.%), the transport mechanism can switch from bulk-limited to injection-limited due to an increase in the injection barrier, leading to a decrease in current density. ossila.come-asct.org

Effect of Liq Doping on Electron Mobility and Energetic Disorder in Alq3

| Liq Doping Concentration (wt.%) | Electron Mobility (cm²/V·s) | Energetic Disorder (Variance, meV) |

|---|---|---|

| 0 | 1 × 10⁻⁶ | 95 |

| 15 | - | 87.5 |

| 33 | 3 × 10⁻⁵ | 80 |

| 50 | - | 72 |

| 100 | - | 65 |

Effects of Surface Contaminants on Interfacial Electronic Properties

The electronic properties of the interface between the electrode and the this compound layer are highly sensitive to the presence of surface contaminants. Impurities on the electrode surface can severely compromise the effectiveness of Liq as an electron injection layer by inhibiting the formation of the crucial interface dipole.

Research has shown that on a clean metal surface, Liq can induce a large interface dipole through efficient electron transfer to the metal, leading to a significant reduction in the work function. google.com However, the presence of carbon- and oxygen-based contaminants on the metal surface can suppress the overlap between the electron wave functions of Liq and the metal. google.com This decoupling effect hinders the electron transfer process, resulting in the formation of a negligible interface dipole. google.com Consequently, the work function of the contaminated electrode remains largely unchanged, and the intended reduction of the electron injection barrier is not achieved. google.com Therefore, maintaining a pristine electrode surface is paramount for maximizing the performance of Liq as an electron injection layer.

Analysis of Interfacial Charge Accumulation and Associated Degradation Mechanisms

Interfacial charge accumulation is a significant factor that can lead to the degradation of organic electronic devices. The use of this compound as an electron injection or doping material can influence these degradation pathways and, in some cases, enhance the operational stability of the device.

Doping the electron transport layer with Liq has been shown to improve the lifetime of OLEDs. This improvement is attributed to a better balance of holes and electrons within the device and enhanced electrical stability of the electron transport layer. A well-balanced charge carrier injection and transport reduces the likelihood of charge accumulation at interfaces, which can be a source of device degradation. Furthermore, the use of ultrathin Liq interlayers has been reported to greatly enhance the operational stability of light-emitting diodes. ossila.com By facilitating efficient electron injection, a properly engineered Liq layer can mitigate the build-up of space charges at the cathode interface, which is a known contributor to luminance decay and increased operating voltage over time. Devices incorporating Liq have demonstrated longer lifetimes compared to those without, suggesting that Liq plays a role in suppressing certain degradation mechanisms at the electrode-organic interface. researchgate.net

Advanced Applications in Organic Electronic Devices

Optimization of Electron Injection Layers (EILs) and Electron Transport Layers (ETLs)

8-Hydroxyquinolinolato-lithium (B49599) is extensively utilized as an electron injection layer (EIL) and as a dopant in electron transport layers (ETLs) to significantly improve the performance and stability of organic electronic devices. researchgate.netgoogle.comresearchgate.netsigmaaldrich.comresearchgate.net As an EIL, a very thin layer of Liq, typically 1-2 nanometers, is deposited between the cathode and the ETL. researchgate.netmdpi.com This interlayer serves to lower the electron injection barrier from the cathode to the organic layer, facilitating more efficient charge transport. google.comencyclopedia.pub The effectiveness of Liq as an EIL is attributed to the low binding energy between the lithium ion and the 8-hydroxyquinoline (B1678124) ligand, which is believed to allow for the easy liberation of lithium ions upon deposition of the metal cathode. mdpi.comencyclopedia.pub

When coupled with aluminum (Al), Liq forms a widely recognized and effective cathode system for a variety of ETL materials. researchgate.net Research has shown that the introduction of a Liq EIL can lead to a substantial decrease in the turn-on voltage and an increase in power efficiency. For instance, in a double-layer OLED, the use of a Liq/Al cathode reduced the driving voltage required to achieve a luminance of 100 cd/m² from 5.8V (with a Ca/Al cathode) to 4.2V, concurrently improving the power efficiency from 2.3 to 4.1 lm/W. researchgate.net

Furthermore, Liq has been investigated as a doping material within the ETL to enhance electron mobility and device stability. Doping an ETL, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen), with Liq has been shown to significantly improve the current and power efficiency of OLEDs. ossila.comaps.org In one study, an n-doped BPhen:Liq (33 wt%) ETL, combined with a p-doped hole transport layer, resulted in a 51% enhancement in current efficiency and an 89% improvement in power efficiency compared to an undoped device, while the driving voltage was reduced by 29%. ossila.comaps.org The improved conductivity of the transport layers leads to a more balanced charge carrier distribution within the emissive zone, thereby enhancing device performance. ossila.com Doping the ETL with Liq has also been demonstrated to improve the operational lifetime of OLEDs, with one study reporting a threefold improvement in lifetime. researchgate.net

While Liq itself is considered a relatively poor electron-transport material, its activation by certain metals, such as silver (Ag), makes it a highly effective EIL. ossila.comnih.gov The chemical interaction between Liq and the deposited metal is crucial for forming an efficient electron-injecting contact. ossila.com The optimal thickness of the Liq layer is a critical parameter, with studies indicating that an increase in thickness beyond the optimum can lead to a decrease in device efficiency and an increase in operating voltage. nih.gov

Role in Cathode System Engineering for Device Efficiency

The engineering of the cathode system is paramount for achieving high efficiency in organic electronic devices, and this compound plays a pivotal role in this context. researchgate.netossila.com Liq is frequently integrated into the cathode structure, often as a thin interlayer between the electron transport layer and a metal electrode, to enhance electron injection and reduce the driving voltage. researchgate.netnih.gov

The combination of Liq with various metals has been extensively studied to optimize cathode performance. The Liq/Aluminum (Al) system is a common and effective cathode configuration. researchgate.net The presence of the Liq layer facilitates efficient electron injection from the Al cathode into the ETL. researchgate.net The performance of devices with a Liq/Al cathode has been shown to be comparable to those using a Lithium Fluoride (B91410) (LiF)/Al cathode, with the advantage that Liq-based devices are less sensitive to the thickness of the injection layer. researchgate.net

To further enhance cathode efficiency, other metals have been used in conjunction with Liq. The introduction of a thin Calcium (Ca) interlayer between Liq and Al (Liq/Ca/Al) has been demonstrated to significantly improve device performance. nih.gov In one study, this structure led to a 70% improvement in power efficiency compared to a standard device. nih.gov The current efficiency was enhanced from 3.1 to 4.3 cd/A with the Ca interlayer, and a power efficiency of 2.3 lm/W was achieved. nih.gov This improvement is attributed to the facilitated dissociation of Li from the Liq complex by the reactive Ca metal, leading to a lowered interfacial energy barrier and more efficient electron injection. nih.gov

Similarly, the use of a Magnesium:Silver (Mg:Ag) interlayer in a Liq/Mg:Ag/Al cathode structure has also been shown to be beneficial. Optimization of the Mg:Ag interlayer thickness to 1.0 nm resulted in a 50% enhancement in power efficiency due to a lower driving voltage and higher current efficiency. google.com The activation of Liq by Silver (Ag) has also been explored, particularly in tandem OLED devices, where the Liq/Ag system serves as an efficient electron-injection layer. ossila.com

The table below summarizes the performance of OLEDs with different cathode systems incorporating this compound.

| Cathode System | Driving Voltage (V) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |

| Liq/Al | 4.2 (at 100 cd/m²) | - | 4.1 |

| Ca/Al | 5.8 (at 100 cd/m²) | - | 2.3 |

| Liq/Ca/Al | - | 4.3 | 2.3 |

| Standard Device (without Ca) | - | 3.1 | 1.37 |

| Liq/Mg:Ag/Al | Lowered | Higher | 50% enhancement |

Performance Enhancement in Specific Device Architectures

The integration of this compound has proven to be a successful strategy for enhancing the performance of a wide array of OLED architectures, from high-efficiency monochrome displays to complex white light-emitting devices.

Organic Light-Emitting Diodes (OLEDs)

The application of Liq as an EIL or ETL dopant has consistently led to improvements in the efficiency and stability of various types of OLEDs. researchgate.netresearchgate.netossila.com

In the pursuit of high-efficiency OLEDs, the use of Liq has been a key enabling factor. Experimental results have demonstrated that the efficiency of an OLED with a Liq injection layer can be three times higher than a device without it. researchgate.net Doping the ETL with Liq has also yielded significant gains. For instance, a green phosphorescent OLED with a 1,3,5-tris(N-phenylbenzimidazole-2-yl)benzene (TPBi) ETL doped with 5% Liq achieved a maximum luminous efficiency of 65.76 cd/A, a power efficiency of 57.39 lm/W, and a quantum efficiency of 20.03%. researchgate.net The improved carrier injection and transport are crucial for achieving such high efficiencies. researchgate.net Furthermore, ultrathin Liq interlayers have been reported to greatly enhance the operational stability of OLEDs. researchgate.net

The fabrication of high-performance White Organic Light-Emitting Diodes (WOLEDs) presents significant challenges, particularly in achieving high efficiency and long operational lifetimes while maintaining stable color rendering. ossila.com Liq has been incorporated into WOLED structures to improve their performance. By facilitating efficient electron injection and transport, Liq contributes to a more balanced charge carrier recombination in the emissive layers, which is crucial for generating white light. Although specific performance data for WOLEDs explicitly using Liq is not detailed in the provided context, the fundamental benefits of Liq in improving efficiency and stability in other OLEDs are directly applicable to the development of advanced WOLEDs. researchgate.netresearchgate.net Research in WOLEDs often focuses on combining stable blue fluorescent emitters with green and red phosphorescent emitters to achieve high efficiency and long lifetimes, and the optimization of charge injection with materials like Liq is a critical aspect of this research. ossila.com

The stability and efficiency of blue and red phosphorescent OLEDs (PHOLEDs) are critical for full-color display applications. Liq has been utilized in the device structures of both blue and red PHOLEDs to enhance their performance. google.comresearchgate.net In red PHOLEDs, Liq has been used as the electron injection layer in devices that have achieved high external quantum efficiencies (EQEs). For example, a red PHOLED employing Liq as the EIL demonstrated a maximum EQE of 23.8%. researchgate.net

For blue PHOLEDs, which have historically suffered from shorter operational lifetimes, the use of stable materials and optimized device structures is crucial. Liq has been incorporated as the EIL in blue PHOLED device architectures. google.com For instance, a device with a structure including a 1.5 nm Liq layer was fabricated to study and improve the operational lifetime of blue PHOLEDs. google.com

More recently, Liq has also been integrated into hyperfluorescent (HF) OLEDs, an advanced device architecture that combines a thermally activated delayed fluorescence (TADF) sensitizer (B1316253) with a fluorescent emitter to achieve high efficiency and color purity. In a study on a pure-green hyperfluorescent OLED, a device structure incorporating a Liq-doped ETL and a neat Liq EIL was used. nih.gov This device achieved a high maximum external quantum efficiency of over 25% and a long operational lifetime (LT95 of ~600 hours), demonstrating the continued relevance of Liq in cutting-edge OLED technologies. nih.gov

The following table presents a summary of the performance of various OLEDs incorporating this compound.

| OLED Type | Role of Liq | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Lifetime |

| Green PHOLED | ETL Dopant (5%) | 65.76 | 57.39 | 20.03 | - |

| Red PHOLED | EIL | - | - | 23.8 | - |

| Blue PHOLED | EIL (1.5 nm) | - | - | - | - |

| Green HF-OLED | ETL Dopant & EIL | - | - | > 25 | LT95 ~600 h |

Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Liq | This compound |

| Al | Aluminum |

| BPhen | 4,7-diphenyl-1,10-phenanthroline |

| Ca | Calcium |

| Mg:Ag | Magnesium:Silver alloy |

| Ag | Silver |

| TPBi | 1,3,5-tris(N-phenylbenzimidazole-2-yl)benzene |

| LiF | Lithium Fluoride |

Inverted and Tandem OLED Configurations

This compound (Liq) is a key material in the advancement of complex Organic Light-Emitting Diode (OLED) architectures, such as inverted and tandem structures. In inverted OLEDs (IOLEDs), which are noted for their potential in flat-panel displays, Liq serves as an effective electron injection layer (EIL). researchgate.net The inverted structure can offer longer device lifetimes by protecting sensitive layers from environmental factors like water and oxygen. researchgate.net Liq's utility in these devices stems from its ability to reduce the work function of various transparent conducting materials, which enhances electron injection or extraction. researchgate.net For instance, depositing a 3.5 nm-thick Liq layer can significantly reduce the work function of materials like single-walled carbon nanotubes (SWCNTs), poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), and indium tin oxide (ITO). researchgate.net However, due to high electron injection barriers from the electrodes to the Liq layer itself (2.43–2.53 eV), it is most effective when used as an ultrathin layer to facilitate electron injection via a tunneling mechanism. researchgate.net

In tandem OLEDs, where multiple electroluminescent units are stacked to enhance efficiency and brightness, Liq plays a crucial role in the charge-generation layer (CGL), also known as the interconnection layer (ICL). ust.hkossila.com The CGL is essential for connecting the individual emitting units in series. ust.hk Research has shown that a Liq|Ag system can be an effective electron-injection layer adjacent to a MoOx-based CGL. ust.hk While Liq itself is a relatively poor electron-transport material, its performance as an electron-injection layer is significantly improved when activated by a thin layer of silver (Ag). ust.hk Functional tandem devices have been successfully fabricated using a Liq|Ag EIL, demonstrating that this combination is highly effective. ust.hk The optimal thickness for the Ag layer in this configuration is approximately 20–40 Å, with activation of the Liq layer observed with as little as 1 Å of Ag. ust.hk

Table 1: Work Function Reduction by this compound (Liq) Deposition

| Electrode Material | Liq Thickness (nm) | Work Function Reduction (eV) |

| Single-Walled Carbon Nanotubes (SWCNTs) | 3.5 | 1.00 |

| PEDOT:PSS | 3.5 | 1.08 |

| Indium Tin Oxide (ITO) | 3.5 | 0.50 |

Table 2: Performance of a Tandem OLED with Liq|Ag Electron Injection Layer

| Ag Thickness in EIL (Å) | Drive Voltage (V) | External Quantum Efficiency (EQE) (%) |

| 10-20 | ~14 | 2.2 |

Organic Photovoltaic Devices (OPVs)

The application of this compound extends to organic photovoltaic (OPV) devices, particularly in advanced tandem configurations. proquest.com Tandem OPVs, which connect multiple sub-cells in series, are a promising approach to improve power conversion efficiencies (PCEs). proquest.com In this context, Liq has been evaluated as a nano-interlayer within the interconnection layer (ICL) that links the sub-cells. proquest.com

Molecular Doping Applications for Charge Mobility Control in Organic Semiconductors

This compound is utilized in the molecular doping of organic semiconductors to control and enhance charge mobility. A primary application is as an n-type dopant for electron-transport layers (ETLs), such as those made of tris(8-hydroxyquinolinato)aluminum (Alq₃). aip.orgneuroquantology.com Doping the ETL is a critical strategy for improving electron injection and achieving a balance of holes and electrons within the emitting layer of a device, which is crucial for high efficiency. neuroquantology.com

Studies have investigated the effect of varying the concentration of Liq as a dopant in an Alq₃ host. aip.orgresearchgate.net It was observed that the current density in electron-only devices increases with the doping of Liq up to a certain concentration, after which it begins to decrease. aip.orgresearchgate.net The enhancement in current density is attributed to an increase in the electron mobility of the Alq₃ film. researchgate.net For instance, the electron mobility of pure Alq₃ was measured to be 1 × 10⁻⁶ cm²/V·s, which increased to 3 × 10⁻⁵ cm²/V·s when doped with 33 wt. % of Liq. researchgate.net This increase in mobility is linked to a decrease in the energetic disorder of the material upon doping. researchgate.net

However, as the doping concentration of Liq increases beyond this optimal point (e.g., to 50 wt. %), the current density decreases. aip.orgresearchgate.net This is due to a change in the charge transport mechanism from being bulk-limited to injection-limited, caused by an increase in the injection barrier height. researchgate.net The incorporation of Liq into Alq₃ facilitates an electron transfer from Liq to Alq₃, which increases the electron concentration in the Alq₃ film and shifts the Fermi level closer to the Lowest Unoccupied Molecular Orbital (LUMO) of Alq₃. neuroquantology.com This doping technique allows for a significant reduction in the material's resistance and the device's operating voltage. neuroquantology.com

Table 3: Effect of Liq Doping on Electron Mobility in Alq₃

| Liq Doping Concentration (wt. %) | Electron Mobility (cm²/V·s) |

| 0 (Pure Alq₃) | 1 × 10⁻⁶ |

| 33 | 3 × 10⁻⁵ |

Table 4: Operating Voltage at 20 mA/cm² for Devices with Liq-Doped Alq₃

| ETL Composition | Operating Voltage (V) |

| Pure Alq₃ | 3.2 |

| Alq₃ : Liq (10 wt%) | 2.9 |

| Alq₃ : Liq (50 wt%) | 1.8 |

Derivatization and Materials Engineering

Synthesis and Performance Evaluation of Alkyl-Substituted 8-Hydroxyquinolinolato-lithium (B49599) Complexes

The synthesis of this compound and its derivatives typically involves the reaction of the corresponding 8-hydroxyquinoline (B1678124) ligand with a lithium salt. For instance, 2-methyl-8-hydroxyquinolinolato-lithium (LiMeq) is synthesized from 2-methyl-8-quinolinol. The introduction of alkyl substituents onto the 8-hydroxyquinoline core structure can modulate the electronic and physical properties of the resulting lithium complexes.

Alkyl groups, being electron-donating, can influence the energy levels of the molecule, which in turn affects its charge injection and transport properties. For example, the methyl group in LiMeq can alter the complex's performance when used as an emitter or an electron injection/transport material in OLEDs. While both Liq and LiMeq have been explored as emitter and electron injection/transport materials, their efficiencies can differ. Studies have shown that while lithium quinolate complexes can be efficient emitters, their device efficiencies are sometimes lower than that of the commonly used tris(8-hydroxyquinolinato)aluminum (Alq3).

The performance of these complexes is often evaluated in conventional two-layer OLEDs, typically in conjunction with a hole transport material. The table below summarizes some of the properties and applications of Liq and its methyl-substituted derivative.

| Compound Name | Abbreviation | Role in OLEDs | Notable Findings |

| This compound | Liq | Emitter, Electron Injection/Transport Material | Can be used as an efficient emitter and improves device efficiency as an interface layer. |

| 2-Methyl-8-hydroxyquinolinolato-lithium | LiMeq | Emitter, Electron Injection/Transport Material | Investigated as an alternative to Liq, with performance dependent on device architecture. |

This table provides a summary of the roles and findings related to this compound and its methyl-substituted derivative in OLEDs.

Further research into a broader range of alkyl substitutions (e.g., ethyl, propyl) could provide a more systematic understanding of their impact on device performance.

Integration into Hybrid Electron Transport Layers

To overcome some of the limitations of neat organic or inorganic electron transport layers (ETLs), hybrid ETLs incorporating this compound have been developed. A notable example is the combination of Liq with zinc oxide (ZnO), an inorganic semiconductor. This hybrid approach aims to modulate the electron mobility of the ZnO layer. nih.gov

Most organic ETLs exhibit lower electron mobility compared to their inorganic counterparts. nih.gov By doping ZnO with an organic material like Liq, it is possible to slow down the electron mobility and achieve a better charge balance within the quantum dot light-emitting device (QLED), leading to enhanced performance. nih.govrsc.org This strategy of creating an organic-inorganic hybrid interlayer can also help in suppressing interfacial exciton quenching between the ETL and the emissive layer. rsc.org

The integration of Liq into a hybrid ETL can be achieved through various deposition techniques. The resulting layer's properties are often dependent on the concentration of the Liq dopant. Finding the optimal doping ratio is crucial for maximizing device efficiency.

Co-deposition and Blending Strategies with Other Organic Semiconductors

Co-deposition or blending of this compound with other organic semiconductors is a widely used strategy to fine-tune the charge transport properties of the ETL in OLEDs. This approach can lead to improved device performance by enhancing electron injection and transport.

Another organic semiconductor often used in conjunction with Liq is 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen). However, studies have shown that in a Bphen:Liq mixture, Liq may act to reduce the electron mobility by diluting the Bphen component. ust.hk The effectiveness of such blends can also be influenced by the choice of the cathode metal. For instance, improvements in electron-injecting contact with a Liq-doped Bphen layer have been observed with a reactive metal like aluminum, which can react with both components to form an efficient contact. ust.hk In contrast, co-deposited glasses of Liq and Bphen have been reported to not exhibit high kinetic stability. acs.orguoa.gr

These findings highlight that the performance of co-deposited or blended ETLs is a complex interplay between the properties of the individual materials, their mixing ratio, and their interaction with adjacent device layers.

| Co-deposited/Blended Material | Effect on Electron Transport |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Increases electron mobility up to an optimal doping concentration. aip.org |

| 4,7-diphenyl-1,10-phenanthroline (Bphen) | May reduce electron mobility by dilution; performance is cathode-dependent. ust.hk |

This table summarizes the effects of co-depositing or blending this compound with other common organic semiconductors on electron transport properties.

Impact of Material Purity on Device Performance Characteristics

The purity of this compound is a critical factor that significantly influences the performance and longevity of organic electronic devices. Impurities, even at very low concentrations, can act as charge traps, hindering charge transport and leading to a decrease in device efficiency and operational stability. iitgn.ac.inresearchgate.net

To achieve high-performance devices, it is essential to use high-purity Liq, which is often achieved through purification techniques like sublimation. ossila.commdpi.comresearchgate.net Sublimation is a process that can effectively remove volatile and non-volatile impurities, resulting in a material with a purity level of over 99%. ossila.commdpi.comresearchgate.net The use of sublimed-grade Liq in the fabrication of OLEDs has been shown to contribute to enhanced operational stability. mdpi.comresearchgate.net

The impact of purity extends to the lifetime of the device. Impurities can participate in electrochemical reactions that lead to the degradation of the organic materials, causing a decline in device performance over time. Therefore, stringent control over the purity of Liq and other organic materials used in OLEDs is a prerequisite for achieving devices with both high efficiency and long-term stability.

Challenges and Future Research Directions

Strategies for Enhancing Operational Stability and Device Longevity

A significant challenge for OLEDs incorporating LiQ is ensuring long-term operational stability. The degradation of organic materials is a primary cause of reduced device lifetime. nih.govmdpi.com Several factors, both intrinsic and extrinsic, contribute to this degradation, including chemical reactions within the organic layers, diffusion of materials between layers, and exposure to environmental factors like moisture and oxygen. nih.govmdpi.comresearchgate.net

Key Degradation Mechanisms:

Interfacial Instability: The interfaces between the organic layers and the electrodes are particularly susceptible to degradation. For instance, metal ions from the cathode can diffuse into the organic layers, leading to quenching of excitons and a decrease in efficiency. nih.govmdpi.com

Chemical Degradation: Exposure to moisture and oxygen, even in minute quantities, can lead to chemical reactions that degrade the organic materials, including LiQ. mdpi.com This is a critical issue as LiQ is often used with reactive metals like aluminum.

Morphological Changes: High temperatures during operation can induce changes in the morphology of the thin organic films, leading to device failure. acs.org

Future Research Strategies:

Improved Encapsulation: Developing more effective encapsulation techniques is crucial to protect the sensitive organic layers from ambient moisture and oxygen.

Interlayer Engineering: The introduction of ultrathin interlayers can enhance operational stability. ossila.com Research into novel interlayer materials that can act as diffusion barriers and improve interfacial integrity is a promising avenue.

Material Stability: Synthesizing more robust organic materials with higher intrinsic stability is a fundamental approach to extending device lifetime. researchgate.net For LiQ, this could involve modifications to the quinoline ligand.

Device Architecture Optimization: Tailoring the device structure to minimize stress on the organic layers and interfaces can significantly improve longevity. nih.govenergy.gov

A study demonstrated that incorporating LiQ into a polyethylenimine ethoxylated (PEIE) EIL not only reduced the driving voltage but also successively improved the device lifetime and voltage stability as the Liq doping concentration increased. nih.gov This highlights the potential of composite layers in enhancing stability.

Development of Air-Stable Charge Injection Layers for Practical Applications

The sensitivity of LiQ and associated cathode materials like aluminum to air and moisture necessitates stringent manufacturing conditions and robust encapsulation, increasing production costs. lbl.gov The development of air-stable charge injection layers is therefore a critical area of research for enabling more practical and cost-effective OLED manufacturing.

Current research focuses on several approaches:

Alternative Materials: Exploring alternative EIL materials that are inherently more stable in air is a primary goal. This includes the development of novel organometallic complexes and conductive polymers that can efficiently inject electrons without being highly reactive.

Solution-Processed Layers: The ability to deposit layers from solution under ambient conditions would significantly reduce manufacturing complexity. Research into solution-processed EILs, such as the PEIE:Liq mixture, has shown promising results in improving device lifetime and stability. nih.gov

Inverted Device Structures: Inverted OLED architectures, where the cathode is deposited first, can offer improved air stability. Research into air-stable inverted OLEDs using materials like zinc ion-chelated polyethylenimine has demonstrated excellent operational stability even without encapsulation. cityu.edu.hk

Nanomaterials: The use of nanomaterials, such as carbon nanotubes dispersed in conductive polymers, offers a pathway to creating air-stable, solvent-processed charge injectors. lbl.gov These composites can overcome the large energy barrier at the cathode-organic interface and are compatible with flexible substrates. lbl.gov

| Strategy | Materials/Techniques | Potential Advantages |

| Composite Layers | Polyethylenimine ethoxylated (PEIE) doped with Liq | Solution-processable, improved lifetime and voltage stability nih.gov |

| Inverted OLEDs | Zinc ion-chelated polyethylenimine | Excellent air stability without encapsulation, high brightness cityu.edu.hk |

| Nanocomposites | Carbon nanotubes in conductive polymers | Solvent-processed, transparent, compatible with flexible substrates lbl.gov |

Achievement of Stringent Color Gamut Standards in Electroluminescent Devices

The efficiency of charge injection and transport, facilitated by the LiQ layer, affects the recombination zone within the emissive layer. A well-defined and stable recombination zone is essential for maintaining a consistent and pure emission spectrum.

Future Research Directions:

Host-Free Emitters: The development of host-free emissive layers, deposited via techniques like inkjet printing, can produce devices with a small full width at half maximum (FWHM) of the EL spectrum, ensuring high color purity. mdpi.com LiQ is used as the EIL in such device structures. mdpi.com

Microcavity Effects: The optical design of the OLED, including the thickness of each layer, can be tuned to create microcavity effects. These effects can narrow the emission spectrum and enhance the color purity of the device.

Advanced Emitter Materials: While not directly related to LiQ, the development of new emitter materials with intrinsically narrow emission spectra is crucial. LiQ's role will be to provide efficient electron injection to these advanced emitters without negatively impacting their spectral properties.

For example, an inkjet-printed OLED using a host-free thermally activated delayed fluorescence (TADF) emitter and a Liq/Al cathode achieved an identical FWHM of only 32 nm across different device configurations, demonstrating high color purity. mdpi.com

Exploration of Novel Device Architectures and Material Combinations for Optimized Performance

Novel Architectures:

Graded Heterojunctions: A novel architecture that combines the hole transport material, electron transport material, and emitter into a single graded layer simplifies manufacturing. techbriefs.com This approach preserves efficient charge injection while reducing exciton quenching at interfaces. techbriefs.com

Tandem (Stacked) OLEDs: Tandem OLEDs, which contain multiple stacked emitting units, can achieve higher efficiency and longer lifetimes. LiQ, in combination with materials like Ag, can be used in the charge generation layer that connects the individual emitting units. researchgate.net

Top-Emitting OLEDs (TEOLEDs): For applications like high-resolution microdisplays, TEOLEDs are often used. Optimizing the optical properties, including the refractive indices of materials like LiQ and the thickness of the layers, is critical for maximizing the external quantum efficiency (EQE) in these devices. fluxim.com

Material Combinations:

Mixed Electron Transport Layers: Combining LiQ with other electron transport materials can tune the charge transport properties and optimize device performance. energy.gov

Alternative Cathodes: While Al is common, exploring other cathode materials in conjunction with LiQ could lead to improved injection efficiency and stability.

Doping Strategies: Doping the electron transport layer with LiQ can significantly improve electron mobility and reduce the driving voltage.

A study on a graded heterojunction OLED, which simplifies the device structure, reported an external quantum efficiency of 19.3% and a power efficiency of 67 lm/W using commercially available materials. techbriefs.com

Deeper Understanding of Interfacial Dynamics at Complex Heterojunctions